molecular formula C25H18N2O5 B2573312 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 895652-57-0

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2573312
CAS No.: 895652-57-0
M. Wt: 426.428
InChI Key: CVLNNTLZBTTXQP-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a quinoline core substituted with a benzoyl group at position 3 and a 4-oxo-1,4-dihydroquinolin moiety. The acetamide side chain is linked to a 2H-1,3-benzodioxol-5-yl group, a structural motif associated with bioactivity in medicinal chemistry . The quinoline scaffold is known for its pharmacological relevance, including anticancer and antimicrobial properties, while the benzodioxol group may enhance binding to biological targets, such as proteins involved in oncogenic signaling pathways . Structural analysis using crystallographic methods (e.g., SHELX programs) has been critical in elucidating its conformation and intermolecular interactions, such as hydrogen bonding, which influence solubility and stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c28-23(26-17-10-11-21-22(12-17)32-15-31-21)14-27-13-19(24(29)16-6-2-1-3-7-16)25(30)18-8-4-5-9-20(18)27/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLNNTLZBTTXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. Its complex structure incorporates a benzoyl group, a quinoline moiety, and a benzodioxole acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H22N2O5
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 897624-53-2
PropertyValue
Molecular FormulaC26H22N2O5
Molecular Weight442.5 g/mol
CAS Number897624-53-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and proteases, which play critical roles in cellular signaling pathways.
  • Modulation of Signaling Pathways : It can influence pathways involved in cell proliferation, apoptosis, and inflammation, potentially leading to therapeutic effects against cancer and inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines. A notable study reported an EC50 value of 75 µM against specific cancer cells, indicating potent activity comparable to established anticancer agents .
  • Mechanistic Insights : The compound induces apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This multifaceted approach enhances its efficacy against resistant cancer phenotypes.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Broad Spectrum Activity : It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer potential of the compound in vitro.
    • Findings : Significant reduction in cell viability was observed in treated cancer cell lines compared to controls.
    • : The compound could serve as a lead for developing new anticancer therapies.
  • Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against various pathogens.
    • Findings : The compound showed effective inhibition of bacterial growth with low MIC values.
    • : It holds potential for use in treating bacterial infections.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents on the quinoline and benzodioxol groups. Key comparisons include:

Compound Name / ID Key Structural Features Potential Impact on Properties Reference
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide 6,7-methoxy groups; 4-methylbenzoyl substituent Increased lipophilicity; enhanced binding to hydrophobic enzyme pockets
(E)-2-(5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 59) Cyanamido-substituted indolinone; quinolin-6-yl group Higher bioactivity (6.878 value reported) likely due to electronegative cyanamido group
D14: (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide) Piperazine-pyridazinyl core; benzodioxol group Stabilizes KRAS4b-PDEδ complex; potent cytotoxicity in cancer cells
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide Chloroacetamide; ethyl linker Hydrogen-bonding networks in crystal structure; potential for improved stability

Key Observations :

  • Substituent Effects : Methoxy groups (e.g., in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Conversely, polar groups like cyanamido () improve target affinity but may require formulation adjustments.
  • Benzodioxol Role : The 1,3-benzodioxol moiety is recurrent in bioactive compounds (e.g., D14 in ), suggesting its role in mediating protein interactions, possibly through π-stacking or hydrogen bonding.
  • Quinoline Modifications: The 4-oxo-1,4-dihydroquinolin core in the target compound contrasts with indolinone () or pyridazinyl () systems, which may alter DNA intercalation or enzyme inhibition profiles.
Physicochemical Properties
  • Crystallography : The benzodioxol group in forms N–H···O hydrogen bonds, likely contributing to the target compound’s crystalline stability.
  • Solubility: Compared to methoxy-substituted , the target compound’s unmodified quinoline may exhibit lower lipophilicity, favoring aqueous solubility.

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